molecular formula C11H16N2O3 B2521628 tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1934627-89-0

tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B2521628
CAS No.: 1934627-89-0
M. Wt: 224.26
InChI Key: VPRYDLLYWMJNIV-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate: is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound. This step often requires mild acidic or basic conditions to facilitate the cyclization process.

  • Fusion with Pyridine Ring: : The isoxazole ring is then fused with a pyridine ring through a cycloaddition reaction. This step may involve the use of catalysts such as palladium or copper to promote the formation of the fused ring system.

  • Introduction of the Tert-butyl Ester Group: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This reaction is typically carried out under acidic conditions using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

  • Reduction: : Reduction of the isoxazole ring can yield dihydroisoxazole derivatives, which may have different biological activities.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions include various substituted isoxazole and pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A simpler analog with a single isoxazole ring.

    Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.

    Tetrahydroisoxazole: A reduced form of isoxazole with additional hydrogen atoms.

Uniqueness

Tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is unique due to its fused ring system, which combines the properties of both isoxazole and pyridine. This fusion enhances its stability and reactivity, making it a versatile intermediate in organic synthesis and a promising candidate in drug discovery.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-16-9/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRYDLLYWMJNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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